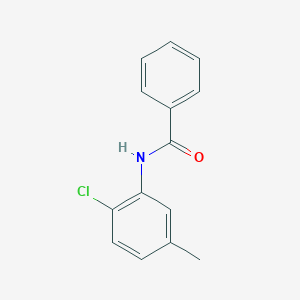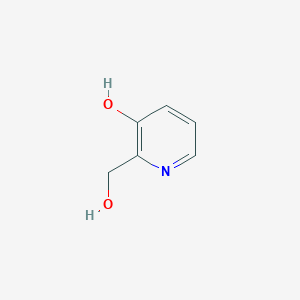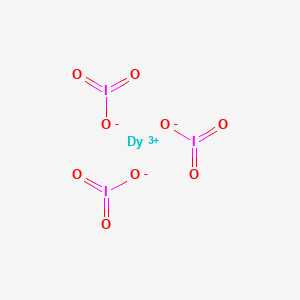
Dysprosium triiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium triiodate (Dy(IO3)3) is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. Dysprosium is a silvery-white metal that belongs to the lanthanide series of elements. The triiodate ion (IO3-) is a polyatomic anion that consists of three iodine atoms covalently bonded to an oxygen atom. Dysprosium triiodate is a highly water-soluble compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of dysprosium triiodate is not well understood. However, it is believed that dysprosium ions in the compound interact with iodate ions to form a complex that exhibits unique properties. The triiodate ion acts as a bridging ligand between dysprosium ions, which results in the formation of a three-dimensional network structure.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of dysprosium triiodate. However, studies have shown that dysprosium ions can interact with biological molecules, such as proteins and enzymes, to form stable complexes. Dysprosium triiodate has also been shown to exhibit low toxicity, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dysprosium triiodate has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily synthesized using various methods. Dysprosium triiodate also exhibits unique properties that make it an excellent candidate for various scientific research fields. However, dysprosium triiodate has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on dysprosium triiodate. One potential application is in the development of high-performance magnets for use in renewable energy technologies. Dysprosium triiodate could also be used in the development of advanced optical materials for use in telecommunications and imaging. Additionally, dysprosium triiodate could be explored for use in biomedical applications, such as drug delivery and imaging agents.
In conclusion, dysprosium triiodate is a rare earth metal compound that exhibits unique properties and has gained significant attention in scientific research. It can be synthesized using various methods and has several advantages for use in lab experiments. Dysprosium triiodate has promising applications in various scientific research fields, including catalysis, optics, and magnetism. Further research is needed to fully understand the mechanism of action and potential applications of dysprosium triiodate.
Métodos De Síntesis
Dysprosium triiodate can be synthesized using different methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. The precipitation method involves mixing dysprosium nitrate or dysprosium chloride with sodium iodate in an aqueous solution. The resulting precipitate is then filtered and dried to obtain Dy(IO3)3. Hydrothermal and solvothermal synthesis methods involve the use of high-pressure and high-temperature conditions to promote the reaction between dysprosium ions and iodate ions in a solution.
Aplicaciones Científicas De Investigación
Dysprosium triiodate has been widely used in various scientific research fields, including catalysis, optics, and magnetism. The unique properties of dysprosium triiodate make it an excellent candidate for catalytic applications, such as the oxidation of alcohols and the synthesis of organic compounds. Dysprosium triiodate has also been used in the development of advanced optical materials, such as solid-state lasers and scintillators. Additionally, dysprosium triiodate is a promising candidate for the development of high-performance magnets due to its high magnetic anisotropy and low magnetic damping.
Propiedades
Número CAS |
14732-21-9 |
|---|---|
Nombre del producto |
Dysprosium triiodate |
Fórmula molecular |
DyI3O9 |
Peso molecular |
687.21 g/mol |
Nombre IUPAC |
dysprosium(3+);triiodate |
InChI |
InChI=1S/Dy.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
Clave InChI |
ASAMDJHOONJZTG-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |
SMILES canónico |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |
Otros números CAS |
14732-21-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



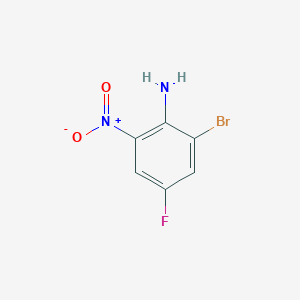
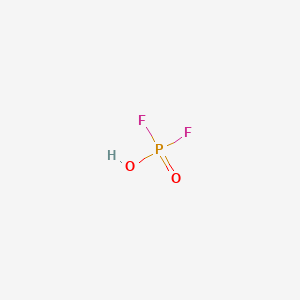
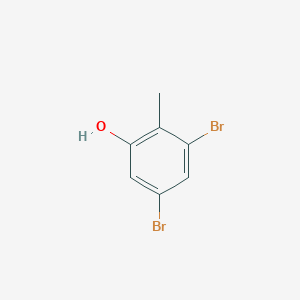
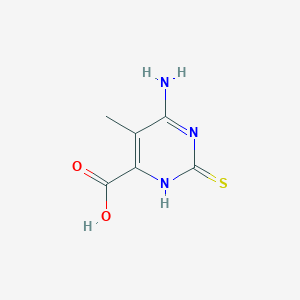
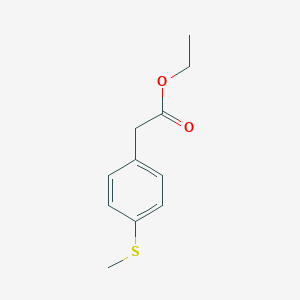
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
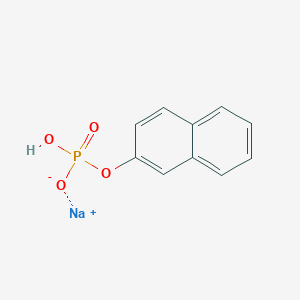
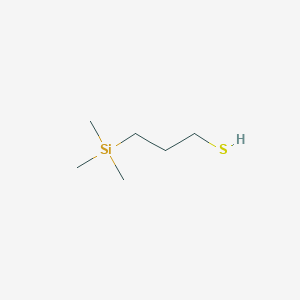
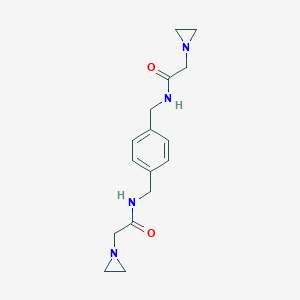
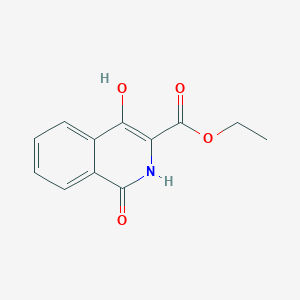
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
